

(E)-3-methylstilbene CAS number and IUPAC nomenclature

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Compound of Interest

Compound Name: Stilbene, 3-methyl-, (E)
Cat. No.: B082282 Get Quote

An In-Depth Technical Guide to (E)-3-Methylstilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Methylstilbene, a derivative of the stilbene backbone, represents a class of compounds with significant potential in various fields of chemical and biological research. Stilbenoids, both naturally occurring and synthetic, are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of (E)-3-Methylstilbene, focusing on its chemical identity, synthesis, and known biological implications, presented in a format tailored for the scientific community.

Chemical Identification and Properties

The nomenclature and chemical identifiers for (E)-3-Methylstilbene are crucial for accurate research and documentation.

IUPAC Nomenclature: (1E)-1-(3-Methylphenyl)-2-phenylethene

Alternatively, it is also known as (E)-1-phenyl-2-(m-tolyl)ethene.



While a specific CAS Registry Number for (E)-3-methylstilbene is not readily available in major public databases, a closely related diazene analog, (E)-1-phenyl-2-(m-tolyl)diazene, is registered under CAS Number 37790-12-8[1]. The para-isomer, (E)-4-methylstilbene, has the CAS Number 4714-21-0[2][3][4]. The lack of a dedicated CAS number for the 3-methyl isomer highlights a potential gap in the comprehensive cataloging of all stilbene derivatives.

Physicochemical Properties:

Quantitative data for (E)-3-methylstilbene is not extensively documented. However, properties can be inferred from related stilbene derivatives. For instance, the melting point of the unsubstituted (E)-stilbene is 122-125 °C, while (E)-4-methylstilbene has a melting point of 120 °C[2]. It is expected that (E)-3-methylstilbene would have a similar melting point. The molecular weight of C15H14 is 194.27 g/mol .

Property	(E)-Stilbene	(E)-4- Methylstilbene	(E)-3- Methylstilbene (Predicted)
Molecular Formula	C14H12	C15H14	C15H14
Molecular Weight	180.25 g/mol	194.27 g/mol	194.27 g/mol
Melting Point	122-125 °C	120 °C[2]	Similar to isomers
Boiling Point	305-307 °C	307.1 °C[2]	Similar to isomers

Synthesis of (E)-3-Methylstilbene

The synthesis of (E)-stilbene derivatives is well-established, with several robust methods available to researchers. The primary challenge lies in achieving high stereoselectivity for the desired (E)-isomer.

Experimental Protocols

1. Wittig Reaction:

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. For (E)-3-methylstilbene, this would typically involve the

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reaction of benzyltriphenylphosphonium halide with 3-methylbenzaldehyde, or 3-methylbenzyltriphenylphosphonium halide with benzaldehyde.

• General Procedure:

- Preparation of the phosphonium ylide: A suspension of the appropriate benzyltriphenylphosphonium halide in a suitable solvent (e.g., anhydrous THF or Et2O) is treated with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) at a low temperature (e.g., 0 °C to -78 °C) under an inert atmosphere to generate the ylide.
- Reaction with the aldehyde: A solution of the corresponding aldehyde (3-methylbenzaldehyde or benzaldehyde) in the same anhydrous solvent is added dropwise to the ylide solution.
- Work-up and purification: The reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified, often by column chromatography on silica gel or recrystallization, to isolate the (E)-3-methylstilbene.

2. Heck Reaction:

The Mizoroki-Heck reaction provides a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkenes. The synthesis of (E)-3-methylstilbene via the Heck reaction would involve the palladium-catalyzed coupling of an aryl halide with an alkene.

• General Procedure:

- Reaction setup: A mixture of an aryl halide (e.g., 3-bromotoluene or iodobenzene), an alkene (e.g., styrene or 3-vinyltoluene), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3 or a bidentate phosphine), and a base (e.g., Et3N, K2CO3, or Cs2CO3) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is prepared in a reaction vessel.
- Reaction conditions: The mixture is heated under an inert atmosphere for a specified period until the reaction is complete, as monitored by techniques like TLC or GC-MS.



 Work-up and purification: The reaction mixture is cooled, filtered to remove the palladium catalyst, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up and extraction, followed by purification of the crude product by column chromatography or recrystallization.

3. Suzuki Coupling:

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed cross-coupling reaction that can be employed for the synthesis of stilbenes. This method involves the reaction of an organoboron compound with an organohalide.

General Procedure:

- Reaction setup: An arylboronic acid or ester (e.g., phenylboronic acid or 3-methylphenylboronic acid) is mixed with a vinyl halide (e.g., (E)-β-bromostyrene) or an aryl halide (e.g., 3-bromotoluene) and a vinylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3, K3PO4, or CsF) in a suitable solvent system (e.g., toluene/water or dioxane/water).
- Reaction conditions: The reaction mixture is heated under an inert atmosphere until completion.
- Work-up and purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
 The resulting crude product is purified by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

While specific biological data for (E)-3-methylstilbene is limited, the broader class of stilbenoids exhibits a wide range of pharmacological activities. It is plausible that (E)-3-methylstilbene shares some of these properties.

General Biological Activities of Stilbenoids:

 Anticancer Activity: Many stilbene derivatives, most notably resveratrol, have been shown to possess anticancer properties. These effects are often attributed to the induction of

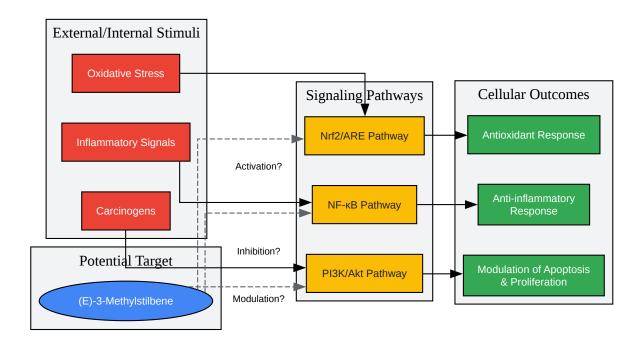


apoptosis, inhibition of cell proliferation, and anti-angiogenic activity. The cytotoxicity of some stilbene derivatives has been evaluated in cell lines such as CHO-K1 and HepG2[5][6].

- Antioxidant Activity: The phenolic hydroxyl groups present in many natural stilbenoids are key to their antioxidant effects. While (E)-3-methylstilbene lacks these hydroxyl groups, the stilbene scaffold itself can influence cellular redox states.
- Anti-inflammatory Effects: Stilbenoids can modulate inflammatory pathways, often by inhibiting the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by interfering with signaling cascades such as the NF-κB pathway.

Potential Signaling Pathways:

Based on studies of other stilbene derivatives, (E)-3-methylstilbene could potentially modulate several key signaling pathways involved in cellular health and disease.



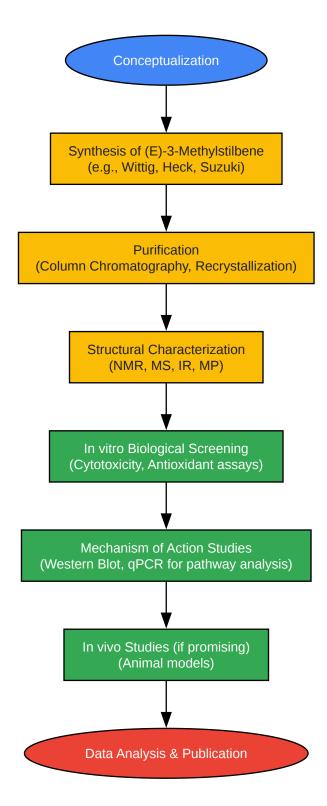
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Caption: Potential signaling pathways modulated by (E)-3-methylstilbene.



Experimental Workflows

A typical workflow for the synthesis and biological evaluation of (E)-3-methylstilbene is outlined below.





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